molecular formula C12H21NO5 B12927748 tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12927748
M. Wt: 259.30 g/mol
InChI Key: MXWLWZASHTYBCQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carboxylate group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of automated equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (S)-3-(2-hydroxy-2-oxoethoxy)pyrrolidine-1-carboxylate
  • Tert-butyl (S)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
  • Tert-butyl (S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the methoxy and carboxylate groups contribute to its reactivity and solubility.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

MXWLWZASHTYBCQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.